Scientific Field: Pharmacology and Oncology
Application: These compounds are studied for their antimicrobial and anticancer activities .
Method of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Scientific Field: Pharmacology
Application: This compound is studied for its antibacterial activity .
Method of Application: The two precursors 3-chloro-2-methylphenylthiourea 2 and 4-fluorophenacyl bromide 4 are reacted under Hantzsch thiazole synthesis condition to yield the new compound .
Results: The compound showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Scientific Field: Material Science
Application: This compound is used to improve the flame retardancy and dielectric properties of epoxy resin .
Method of Application: BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) .
4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a synthetic compound characterized by a complex structure that includes a piperazine ring, a fluorophenyl group, and a thioether linkage. The molecular formula for this compound is C_{15}H_{20}F_NO_2S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The compound's unique configuration allows it to interact with biological systems in specific ways, making it of interest in pharmaceutical research.
The chemical behavior of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one can be analyzed through various reactions typical of piperazine derivatives. These include:
Research indicates that compounds similar to 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one exhibit various biological activities, including:
The synthesis of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one can be approached through several methods:
Due to its potential biological activities, 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one may find applications in:
Interaction studies are essential for understanding how 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one interacts with biological systems. These studies often involve:
Several compounds share structural similarities with 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one. These include:
| Compound Name | Structure Type | Biological Activity | Key Differences |
|---|---|---|---|
| 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one | Piperazine derivative | Antidepressant, antiviral | Contains thioether linkage |
| Sertraline | Piperazine derivative | Antidepressant | Lacks thioether; primarily serotonin reuptake inhibitor |
| Duloxetine | Piperazine derivative | Antidepressant | Dual reuptake inhibitor for serotonin and norepinephrine |
| Vortioxetine | Piperazine derivative | Antidepressant | Multimodal action on serotonin receptors |
This comparison highlights the unique aspects of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one while situating it within a broader context of related compounds. Further research could elucidate its specific advantages or disadvantages compared to these established drugs.